(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol

Cancer Pharmacology Natural Product Cytotoxicity Lupane Triterpenes

Unlike generic lupane diols, this compound possesses a unique 3α,23-diol stereochemistry that drives selective MCF7 cytotoxicity (IC50 5.8 μg/mL) without apoptosis induction—a mechanism distinct from its 3β-epimer and co-isolated analogs. It serves as an essential chemical probe for non-apoptotic cell death screening (necroptosis, ferroptosis, autophagy-dependent death) and a requisite authenticated reference standard for Glochidion/Euphorbia botanical QC. Insist on this specific stereoisomer; substitutions with common lupeol or betulin will not replicate its biological signature and may lead to irreproducible results.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B12432280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,26-,27+,28?,29-,30-/m1/s1
InChIKeyRFCPTXGFYWKJJB-HCTKGDBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol for Lupane-Triterpenoid Research


(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol (CAS 32451-85-7) is a naturally occurring lupane-type pentacyclic triterpenoid diol, first isolated from Glochidion macrophyllum [1] and subsequently identified in several Glochidion and Euphorbia species [2]. It is a structural congener of the extensively studied triterpenes betulin and lupeol, distinguished by hydroxylation at both C-3 (α-configuration) and C-23, and the absence of C-28 oxygenation [1]. Its pharmacological profile diverges from that of its close C-3 epimer and other lupane-diol isomers, a feature critical to experimental design and sourcing decisions.

Why a Generic Lupane Diol Cannot Substitute for (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol in Targeted Studies


The common practice of substituting one lupane triterpene for another ignores the profound impact of hydroxyl position and stereochemistry on bioactivity and mechanism. Direct comparative evidence demonstrates that (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol exhibits a unique cytotoxic profile against human tumor cell lines, differing significantly in potency and, critically, in its inability to induce apoptosis, a mechanism engaged by its most structurally similar co-isolated analogs [1]. Such functional divergence means that sourcing a generic 'lupane diol' or the more common 3β-epimer will not replicate this compound's specific biological signature, leading to irreproducible or misinterpreted results in cancer pharmacology and mechanistic studies [1].

Quantitative Evidence Guide: How (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol Differs from Key Analogs


Cytotoxic Profile Against Human Cancer Cell Lines: A Direct Comparison with Co-Isolated Lupanes

In a head-to-head study, (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol (compound 3) demonstrated broad cytotoxic activity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines with GI50 values of 12.7 ± 3.7, 17.9 ± 1.1, and 17.9 ± 0.5 μM, respectively. Its activity was notably distinct from the more potent apoptosis-inducers glochidonol (5, GI50: 9.0, 4.9, 9.8 μM) and glochidiol (6, GI50: 6.63, 7.5, 9.7 μM), and the markedly less active epilupeol (2, GI50: 75.6, 86.1, 80.9 μM) [1]. This places it in a unique middle-potency, non-apoptotic functional class among lupane triterpenes.

Cancer Pharmacology Natural Product Cytotoxicity Lupane Triterpenes

Differential Mechanism of Cytotoxicity: Non-Apoptotic Cell Death vs. Apoptosis Induction by Analogs

Mechanistic follow-up studies revealed a critical functional divergence: while the more potent analogs glochidonol (5) and glochidiol (6) exerted their antiproliferative activity through the involvement of apoptosis, (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol (3) did not induce apoptosis [1]. This indicates that the compound triggers an alternative, non-apoptotic cell death pathway, a feature that cannot be inferred from potency data alone.

Mechanism of Action Apoptosis Cell Death

Stereochemical Differentiation from the 3β-Epimer: Implications for Biological Target Engagement

The (3alpha,4alpha) configuration of the target compound differentiates it from its commercially available 3β-epimer, (3beta,4alpha)-Lup-20(29)-ene-3,23-diol (CAS 163060-07-9). While direct comparative bioactivity data for the 3β-epimer in the same assay systems is limited, the known stereochemical dependence of triterpene-receptor interactions suggests distinct binding profiles. The 3α-OH orientation presents a different hydrogen-bond donor/acceptor geometry, which is predicted to alter interactions with biological targets such as nuclear receptors and kinases, a foundational consideration for any SAR or target-identification campaign.

Stereochemistry-Activity Relationship Triterpenoid Epimers Molecular Recognition

Differential Cytotoxic Potency in Breast Cancer Models: A Comparative Network Pharmacology Perspective

In a study on Euphorbia abyssinica latex, (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol (compound 2) exhibited an IC50 of 5.8 ± 0.35 μg/mL against the MCF7 breast cancer cell line. While it was less potent than the co-isolated ursane-type triterpene (compound 1, IC50 4.20 ± 0.20 μg/mL), it demonstrated superior selectivity, showing weak activity (IC50 > 20 μg/mL) against HepG2 and HeLa cells [1]. This contrasts with its broad activity in the Glochidion study, highlighting cell-line-specific potency that may be exploited for targeted therapy design.

Breast Cancer Network Pharmacology Triterpenoid Potency

Optimal Application Scenarios for (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol in Drug Discovery and Chemical Biology


A Chemical Probe for Non-Apoptotic Cell Death Pathway Elucidation

Given its proven cytotoxic activity in the absence of apoptosis induction, as demonstrated in direct comparison with glochidonol and glochidiol [1], this compound serves as a valuable chemical probe. It is ideal for screening campaigns designed to identify and characterize non-apoptotic cell death mechanisms (e.g., necroptosis, ferroptosis, autophagy-dependent cell death) in cancer cells, a high-interest area for overcoming apoptosis resistance.

A Critical Reference Standard in Lupane Triterpene SAR Libraries

Its well-defined, intermediate potency and unique 3α,23-diol configuration make it an essential reference point in any focused library of lupane triterpenes. Including this compound alongside its 3β-epimer, glochidonol, glochidiol, and epilupeol [1] allows for the precise mapping of how subtle changes in hydroxylation and stereochemistry dictate both the potency and mechanism of cytotoxicity, informing rational medicinal chemistry efforts.

A Selective Anti-Breast Cancer Lead with a Favorable Selectivity Window

For breast cancer drug discovery programs, the compound's activity against MCF7 cells (IC50 5.8 μg/mL) coupled with its significantly weaker activity against HepG2 and HeLa cells (IC50 > 20 μg/mL) offers a starting point for developing more selective therapies [2]. This selectivity profile suggest it may have a wider therapeutic window than pan-cytotoxic triterpenes, warranting further in vivo pharmacokinetic and efficacy studies.

A Comparator Compound in Natural Product Authentication and Quality Control

As a known constituent of several Glochidion and Euphorbia species [1][2], a high-purity, authenticated sample of (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol is a requisite analytical reference standard for the QC/QA of botanical raw materials and extracts. Its procurement ensures accurate identification and quantification in phytochemical standardization, differentiating it from other lupane markers like lupeol or betulin.

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